Cas no 2172010-41-0 (5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
- 5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
- EN300-1510703
- 2172010-41-0
-
- Inchi: 1S/C27H25ClN2O5/c1-2-17(14-25(31)30-24-12-11-16(28)13-22(24)26(32)33)29-27(34)35-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,17,23H,2,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: ZKJRLANJJANTCP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)O)C=1)NC(CC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 492.1451996g/mol
- Monoisotopic Mass: 492.1451996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 742
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 5.5
5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1510703-10.0g |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1510703-0.5g |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1510703-0.25g |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1510703-0.1g |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1510703-100mg |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1510703-1000mg |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1510703-500mg |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1510703-0.05g |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1510703-2.5g |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1510703-50mg |
5-chloro-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2172010-41-0 | 50mg |
$2829.0 | 2023-09-27 |
5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Related Literature
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Additional information on 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
5-Chloro-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic Acid (CAS No. 2172010-41-0): An Overview
5-Chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2172010-41-0) is a complex organic compound with significant potential in various fields of chemistry and biology. This compound, characterized by its unique structural features, has garnered attention for its potential applications in pharmaceutical research and development. The compound's structure includes a 5-chloro substituent, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amido functional group, making it a valuable candidate for the synthesis of bioactive molecules and drug candidates.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which makes it particularly useful in the preparation of complex peptides and peptidomimetics. The presence of the Fmoc group in this compound suggests that it may be a key intermediate in the synthesis of larger, more complex molecules with therapeutic potential. Additionally, the 5-chloro substituent can influence the compound's solubility, stability, and biological activity, making it an important factor in its overall utility.
In recent years, there has been a growing interest in the development of small molecules that can modulate specific biological pathways. The structure of 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid suggests that it may have the potential to interact with specific protein targets or receptors. For instance, studies have shown that compounds with similar structural features can exhibit potent inhibitory activity against certain enzymes or receptors involved in disease processes such as cancer, neurodegenerative disorders, and inflammatory conditions.
The synthesis of 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid typically involves a multi-step process that includes the protection of amino groups, the introduction of the chloro substituent, and the formation of the amide bond. The choice of synthetic routes can significantly impact the yield and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing such compounds, which is crucial for their large-scale production and application in pharmaceutical research.
The biological evaluation of 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid has revealed promising results. In vitro studies have demonstrated that this compound exhibits selective binding to specific protein targets, which could be leveraged for developing targeted therapies. Additionally, preliminary studies have shown that this compound has low cytotoxicity towards normal cells, suggesting that it may have a favorable safety profile for further development.
In the context of drug discovery and development, compounds like 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid are often evaluated for their pharmacokinetic properties. These properties include absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Understanding these properties is crucial for optimizing the compound's therapeutic potential and ensuring its safety and efficacy in clinical settings.
The future prospects for 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid are promising. Ongoing research is focused on further elucidating its mechanism of action and identifying potential disease targets. Additionally, efforts are being made to optimize its chemical structure to enhance its potency and selectivity while minimizing side effects. The interdisciplinary nature of this research involves collaboration between chemists, biologists, pharmacologists, and clinicians to bring this compound closer to clinical trials and ultimately to patients.
In conclusion, 5-chloro-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2172010-41-0) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and promising biological activity make it a valuable candidate for further investigation and development as a potential therapeutic agent.
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